molecular formula C21H23BrN2O4 B267322 3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B267322
M. Wt: 447.3 g/mol
InChI Key: FRAWCWDYCCIMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as Boc-4-bromo-3-(2-methoxyethoxy)aniline or Boc-4-bromo-3-(2-methoxyethoxy)benzamide. In

Mechanism of Action

The mechanism of action of 3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of kinase activity. Kinases are enzymes that play a key role in signal transduction pathways and are involved in the regulation of various cellular processes. This compound has been reported to bind to the ATP-binding site of kinases and inhibit their activity. This leads to the suppression of downstream signaling pathways, which can result in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells, including leukemia, breast cancer, and lung cancer cells. In vivo studies have shown that this compound has antitumor activity in xenograft mouse models of leukemia and breast cancer. This compound has also been reported to have anti-inflammatory activity in a mouse model of colitis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its well-established synthesis method. This compound is readily available and can be synthesized in large quantities. Another advantage is its potential applications in medicinal chemistry research, particularly in the development of kinase inhibitors for therapeutic purposes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.

Future Directions

There are several future directions for the research of 3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One direction is the development of more potent and selective kinase inhibitors based on this compound. Another direction is the exploration of its potential applications in other disease states, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-bromo-3-(2-methoxyethoxy)aniline with Boc-anhydride in the presence of a base. The resulting compound is then treated with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst to yield the final product. The synthesis of this compound is well established and has been reported in several scientific publications.

Scientific Research Applications

3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound can be used as a starting material for the synthesis of other biologically active molecules. It has been reported to have inhibitory activity against several kinases, including JAK2, FLT3, and RET. These kinases play important roles in various disease states, including cancer and inflammatory disorders. Therefore, this compound can be used as a tool for the development of kinase inhibitors for therapeutic purposes.

properties

Product Name

3-bromo-4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H23BrN2O4

Molecular Weight

447.3 g/mol

IUPAC Name

3-bromo-4-(2-methoxyethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H23BrN2O4/c1-27-12-13-28-19-9-6-16(14-18(19)22)20(25)23-17-7-4-15(5-8-17)21(26)24-10-2-3-11-24/h4-9,14H,2-3,10-13H2,1H3,(H,23,25)

InChI Key

FRAWCWDYCCIMSJ-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br

Origin of Product

United States

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